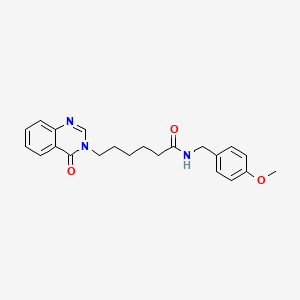![molecular formula C24H20O3 B14957606 7-methyl-5-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14957606.png)
7-methyl-5-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-METHYL-5-[(4-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-5-[(4-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate phenolic compounds with aldehydes, followed by cyclization and methylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving high purity and yield. Industrial methods also emphasize the importance of cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
7-METHYL-5-[(4-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted chromenones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, hydroxy derivatives, and quinones, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
7-METHYL-5-[(4-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-METHYL-5-[(4-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-6,7-dihydroxycoumarin
- 2-Methoxy-5-methylphenyl isocyanate
- 4-Methyl-7-hydroxycoumarin
Uniqueness
Compared to similar compounds, 7-METHYL-5-[(4-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the chromenone core allows for targeted interactions with biological molecules, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C24H20O3 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
7-methyl-5-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H20O3/c1-16-8-10-18(11-9-16)15-26-21-12-17(2)13-22-24(21)20(14-23(25)27-22)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3 |
Clave InChI |
ZZVPNTIKQNDXAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14957536.png)
![7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14957548.png)
![methyl 4-[(3-{2-hydroxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-methyl-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B14957557.png)
![3-{[(2S)-3-methyl-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)butanoyl]amino}propanoic acid](/img/structure/B14957567.png)
![prop-2-en-1-yl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14957571.png)
![3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid](/img/structure/B14957574.png)

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957595.png)
![2-chloro-3-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14957600.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957611.png)
![[4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B14957619.png)
![N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide](/img/structure/B14957623.png)
![7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B14957632.png)
